![molecular formula C7H9ClO2 B13455454 3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)bicyclo[111]pentane-1-carboxylic acid is a compound with a unique bicyclic structure It is characterized by a three-membered ring fused to a four-membered ring, which imparts significant strain and reactivity to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[1.1.1]pentane-1-carboxylic acid.
Chloromethylation: The carboxylic acid is subjected to chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. This step introduces the chloromethyl group at the desired position on the bicyclic ring.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The strained bicyclic structure makes it reactive towards addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
科学的研究の応用
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules due to its reactive chloromethyl group.
Biology: The compound can be modified to create biologically active molecules for studying biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or resins.
作用機序
The mechanism of action of 3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its reactivity due to the strained bicyclic structure. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets or be used in further chemical transformations.
類似化合物との比較
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a chloromethyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, providing different reactivity and applications.
Uniqueness
3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile building block for creating novel molecules.
特性
分子式 |
C7H9ClO2 |
|---|---|
分子量 |
160.60 g/mol |
IUPAC名 |
3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9ClO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10) |
InChIキー |
JZQHEGGQZQXYBV-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C2)C(=O)O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B13455389.png)
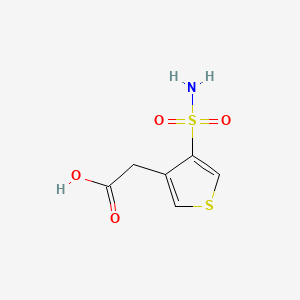
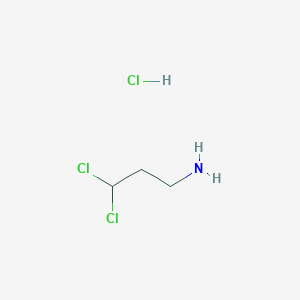

![3-(5-Oxo-1,2,3,7-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13455411.png)
![({[4-(1,3-Thiazol-2-yl)phenyl]methyl}carbamoyl)methyl methanesulfonate](/img/structure/B13455412.png)
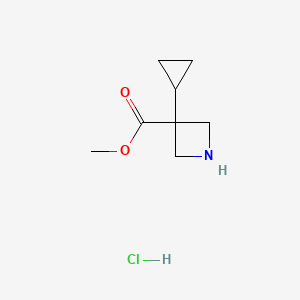
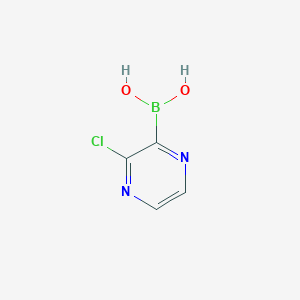

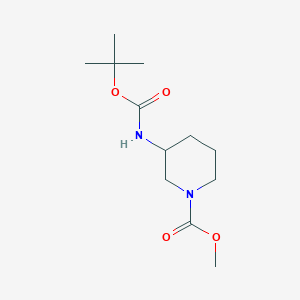
![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
![3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13455435.png)
